Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 937602-25-0
VCID: VC2263200
InChI: InChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3
SMILES: CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Molecular Formula: C24H31NO4
Molecular Weight: 397.5 g/mol

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate

CAS No.: 937602-25-0

Cat. No.: VC2263200

Molecular Formula: C24H31NO4

Molecular Weight: 397.5 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate - 937602-25-0

Specification

CAS No. 937602-25-0
Molecular Formula C24H31NO4
Molecular Weight 397.5 g/mol
IUPAC Name ethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate
Standard InChI InChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3
Standard InChI Key AULVKAQULIYBLC-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3
Canonical SMILES CCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3

Introduction

Chemical Structure and Properties

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate is identified by the CAS number 937602-25-0 and features a distinctive structure combining several key functional groups: a piperidine ring with a carboxylate group at the 3-position, a phenoxypropyl chain attached to the nitrogen atom of the piperidine, and a benzyloxy group connected to the phenoxy moiety.

Molecular Identification Data

The compound's comprehensive identification data is presented in the following table:

ParameterValue
Molecular FormulaC24H31NO4
Molecular Weight397.5 g/mol
CAS Number937602-25-0
IUPAC Nameethyl 1-[3-(4-phenylmethoxyphenoxy)propyl]piperidine-3-carboxylate
Standard InChIInChI=1S/C24H31NO4/c1-2-27-24(26)21-10-6-15-25(18-21)16-7-17-28-22-11-13-23(14-12-22)29-19-20-8-4-3-5-9-20/h3-5,8-9,11-14,21H,2,6-7,10,15-19H2,1H3
Standard InChIKeyAULVKAQULIYBLC-UHFFFAOYSA-N
SMILESCCOC(=O)C1CCCN(C1)CCCOC2=CC=C(C=C2)OCC3=CC=CC=C3

The structural features of this compound contribute to its physicochemical properties, including moderate lipophilicity due to the presence of multiple aromatic rings and alkyl chains, as well as hydrogen bond acceptor capabilities through its four oxygen atoms.

Synthetic Methodologies

Proposed Synthesis Pathway

A plausible synthetic approach may involve:

  • Preparation of a suitable piperidine-3-carboxylate ester starting material

  • N-alkylation with a 3-(4-(benzyloxy)phenoxy)propyl halide under basic conditions

  • Alternatively, a reductive amination approach using appropriate aldehydes and reducing agents

Drawing from related synthetic methodologies described for benzyloxy piperidine compounds, the synthesis might involve alkylation of hydroxypiperidine precursors with benzyl bromide in the presence of sodium hydride, followed by appropriate functional group manipulations to introduce the phenoxypropyl chain at the piperidine nitrogen .

Structural Comparison with Related Compounds

Structural Analogues

Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate belongs to a family of structurally related compounds. Understanding these relationships provides valuable insights into structure-activity patterns.

CompoundKey Structural DifferencePotential Impact on Activity
Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylateCarboxylate at 4-position instead of 3-positionMay alter binding orientation and receptor interactions
Ethyl 1-(3-(4-(methoxy)phenoxy)propyl)piperidine-3-carboxylateMethoxy group instead of benzyloxy groupReduced steric bulk may modify binding properties
Ethyl 1-(3-(4-(ethoxy)phenoxy)propyl)piperidine-3-carboxylateEthoxy group instead of benzyloxy groupIntermediate steric profile between methoxy and benzyloxy analogs
Ethyl 1-(3-phenylpropyl)piperidine-4-carboxylateLacks benzyloxy and phenoxy moietiesSignificantly different pharmacophore with potentially altered target selectivity

The positional isomer Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-4-carboxylate (CAS: 937602-27-2) differs only in the position of the carboxylate group on the piperidine ring but shares the same molecular formula (C24H31NO4) and similar molecular weight (397.5 g/mol) .

Structure-Activity Relationships

Key Structural Features

Several structural elements of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate are likely to influence its biological activity:

  • The piperidine ring serves as a basic pharmacophore found in many bioactive compounds

  • The position of the carboxylate group (3-position) may affect receptor binding characteristics

  • The benzyloxy group provides a bulky, lipophilic moiety that could engage in π-π stacking interactions with aromatic amino acid residues in target proteins

  • The phenoxypropyl linker provides structural flexibility, potentially allowing the molecule to adopt favorable conformations for receptor binding

Physicochemical Properties and Drug-Like Characteristics

Assessment of Drug-Likeness

The physicochemical properties of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate influence its potential utility as a drug candidate:

  • Molecular weight of 397.5 g/mol falls within the generally acceptable range for drug-like molecules (typically <500 g/mol)

  • The presence of multiple aromatic rings and alkyl chains suggests moderate to high lipophilicity

  • The compound contains four oxygen atoms that can act as hydrogen bond acceptors

  • The propyl linker and piperidine ring provide conformational flexibility

These properties collectively impact important pharmacokinetic parameters such as absorption, distribution, metabolism, excretion, and toxicity (ADMET).

Future Research Directions

Addressing Knowledge Gaps

Despite the information available about Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate, several knowledge gaps remain that warrant further investigation:

  • Comprehensive pharmacological profiling to quantify and characterize its anti-inflammatory and analgesic effects

  • Evaluation of potential dopamine receptor binding, particularly D4R antagonist activity

  • Assessment of metabolic stability and identification of major metabolites

  • Determination of pharmacokinetic parameters, including plasma protein binding and brain penetration potential

  • Investigation of potential toxicological concerns

Structural Optimization Opportunities

Based on insights from related compounds, several structural modifications might be considered to enhance the properties of Ethyl 1-(3-(4-(benzyloxy)phenoxy)propyl)piperidine-3-carboxylate:

  • Introduction of halogen substituents on the benzyloxy aromatic ring to potentially enhance potency and selectivity

  • Exploration of alternative piperidine N-substituents, potentially incorporating heterocyclic moieties

  • Modification of the ester group to modulate pharmacokinetic properties

  • Investigation of stereochemical effects, particularly as the 3-substituted piperidine creates a chiral center

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